Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) Comparison: 2-Bromo vs. 2-Chloro, 2-Fluoro, 2-Iodo, and 2-Methyl Analogs
The 2-bromo analog exhibits an XLogP3-AA of 2.3 and a TPSA of 32.3 Ų [1]. In comparison, the 2-chloro analog (C11H16ClNO, MW 213.70) has a lower calculated logP due to chlorine's reduced polarizability and smaller atomic radius, while the 2-fluoro analog (C11H16FNO, MW 197.25) is significantly less lipophilic (estimated XLogP3 ~1.5) [2]. The 2-iodo analog (C11H16INO, MW 305.16) is expected to have a higher logP (>3.0) based on iodine's enhanced hydrophobicity . The 2-methyl analog (C12H19NO, MW 193.29) lacks halogen bonding potential and has a lower TPSA [3]. These differences in lipophilicity and polarity directly impact membrane permeability and off-target binding.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3; TPSA = 32.3 Ų |
| Comparator Or Baseline | 2-Chloro analog: lower logP; 2-Fluoro analog: XLogP3 ~1.5; 2-Iodo analog: logP >3.0; 2-Methyl analog: lower TPSA |
| Quantified Difference | ΔXLogP3 up to 0.8 units (2-Bromo vs. 2-Fluoro); ΔTPSA minimal but halogen-dependent |
| Conditions | Computed values (PubChem 2021.05.07 release) for 2-bromo analog; estimated/comparative data for other analogs |
Why This Matters
Lipophilicity and TPSA are critical determinants of oral bioavailability and blood-brain barrier penetration; the 2-bromo substitution offers a balanced profile for CNS drug discovery compared to more polar (2-fluoro) or more lipophilic (2-iodo) alternatives.
- [1] PubChem. (2025). 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol. National Center for Biotechnology Information. CID 20303686. View Source
- [2] PubChem. (2025). 2-{[(2-Chlorophenyl)methyl]amino}butan-1-ol. National Center for Biotechnology Information. CID 53442884. View Source
- [3] ChemBase. (2025). 2-{[(2-methylphenyl)methyl]amino}butan-1-ol. CAS 893583-73-8. View Source
